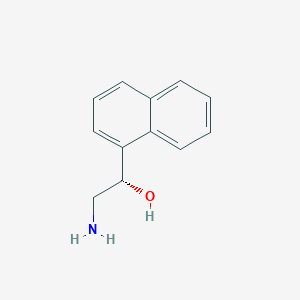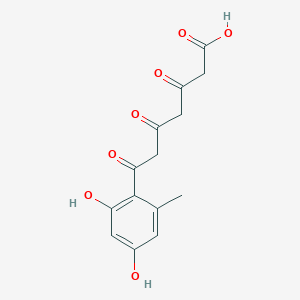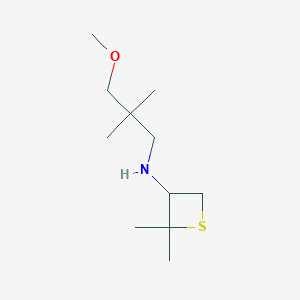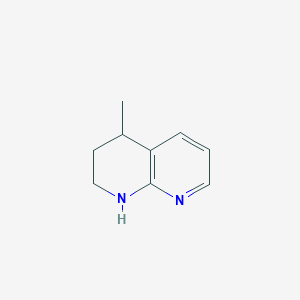
(S)-2-Amino-1-(naphthalen-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(naphthalen-1-yl)ethanol is a chiral compound that features a naphthalene ring attached to an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(naphthalen-1-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Another method involves the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to obtain the (S)-enantiomer with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and enantiomeric excess. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-1-(naphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the naphthalene ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring or the ethanolamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde or naphthone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-(naphthalen-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-1-(naphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-1-(naphthalen-1-yl)ethanol: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activities.
1-Naphthalenemethanol: A related compound with a similar naphthalene structure but different functional groups.
Naphthalene-1-yl acetic acid: Another naphthalene derivative with distinct chemical properties and applications.
Uniqueness
(S)-2-Amino-1-(naphthalen-1-yl)ethanol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m1/s1 |
Clave InChI |
FWBOVFYHCSVEKC-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CN)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)


![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)

![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)


![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
